

In Vivo Pharmacokinetics of RMC-4550: A Technical Guide

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Compound of Interest

Compound Name: RMC-4550

Cat. No.: B610504

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Introduction

RMC-4550 is a potent and selective allosteric inhibitor of Src homology region 2 domain-containing phosphatase 2 (SHP2).[1][2] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in signal transduction downstream of multiple receptor tyrosine kinases (RTKs), regulating the RAS/mitogen-activated protein kinase (MAPK) signaling pathway.[2][3][4] Dysregulation of the RAS/MAPK pathway is a key driver in many human cancers, making SHP2 an attractive therapeutic target. This technical guide provides a comprehensive overview of the publicly available in vivo pharmacokinetic data and related experimental methodologies for **RMC-4550**.

Pharmacokinetic Profile of RMC-4550

While detailed quantitative in vivo pharmacokinetic parameters for **RMC-4550** are not extensively available in the public domain, preclinical studies have characterized its profile as favorable for clinical development.

Summary of Preclinical Pharmacokinetic and ADME Properties

Parameter	Species/System	Observation	Citation
Bioavailability	Preclinical Species	Moderate to high	[5]
Half-life	Preclinical Species	Amenable to once-daily oral administration	[5]
In Vitro Intrinsic Clearance	Cross-species hepatocytes	Low to moderate (3.6-24 $\mu\text{L}/\text{min}/\text{million}$ cells)	[5]
Passive Permeability	In vitro assay	High (458 nm/s)	[5]
Efflux Ratio	In vitro assay	1	[5]
Tissue Distribution	Murine Pancreatic Cancer Model	Slower initial penetration into cancerous tissue compared to healthy pancreas, with levels becoming similar after 8 hours.	[6]

Experimental Protocols

Detailed experimental protocols for dedicated pharmacokinetic studies of **RMC-4550** are not fully disclosed in the available literature. However, information from various preclinical efficacy studies provides insight into the methodologies used.

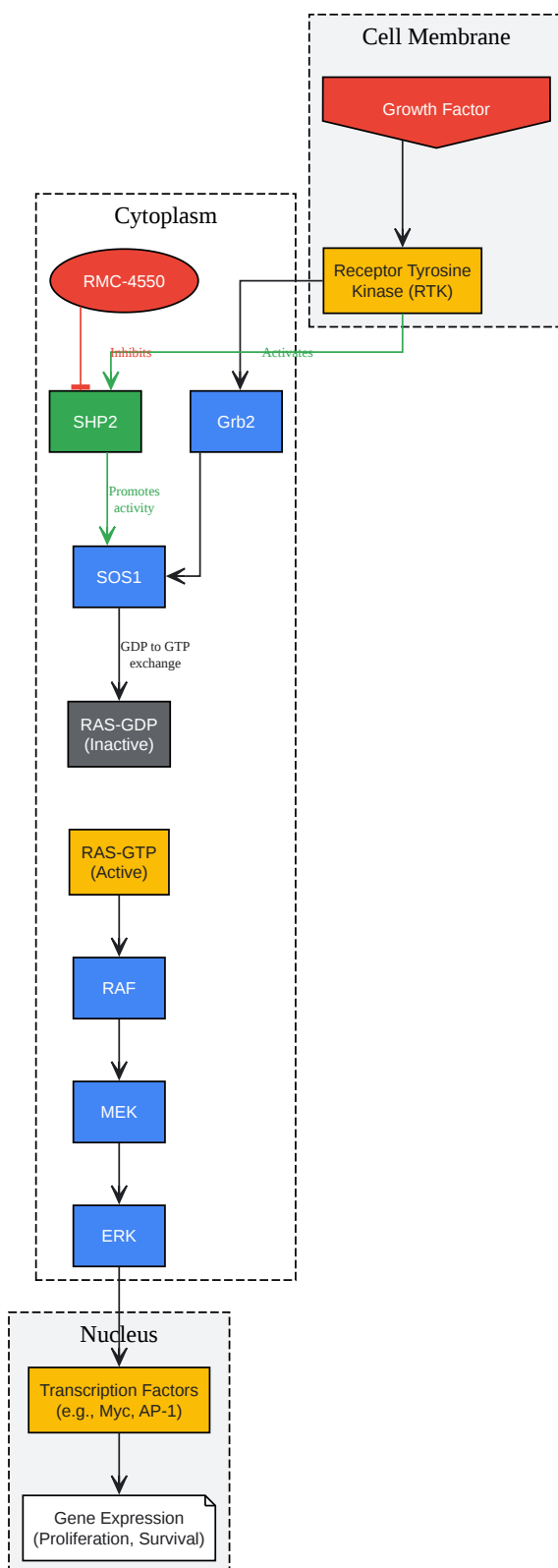
In Vivo Efficacy and Pharmacokinetic Analysis in a Pancreatic Ductal Adenocarcinoma (PDAC) Xenograft Model

- **Animal Model:** Mice bearing subcutaneously transplanted human PDAC cell lines.[6]
- **Formulation and Administration:** **RMC-4550** was administered daily via oral gavage. The vehicle for administration was a solution of 50 mM Sodium Citrate Buffer (pH 4), 1% Hydroxyethylcellulose, 0.25% Tween, and 0.05% Antifoam A concentrate.[6]

- Dosing: In combination studies, **RMC-4550** was administered at 10 mg/kg.[6] Other studies in different cancer models have used 10 mg/kg and 30 mg/kg as single agents.[7][8]
- Sample Collection for Pharmacokinetics: Following the treatment period and euthanasia, tumors were excised. Half of the tumor was utilized for pharmacokinetic analysis.[6]
- Bioanalytical Method: The concentration of **RMC-4550** in the homogenized tumor samples was determined using liquid chromatography-triple quadrupole mass spectrometry (LC-MS/MS). The specific ion pair used for detection was 437.0/279.9.[6]

Visualizations

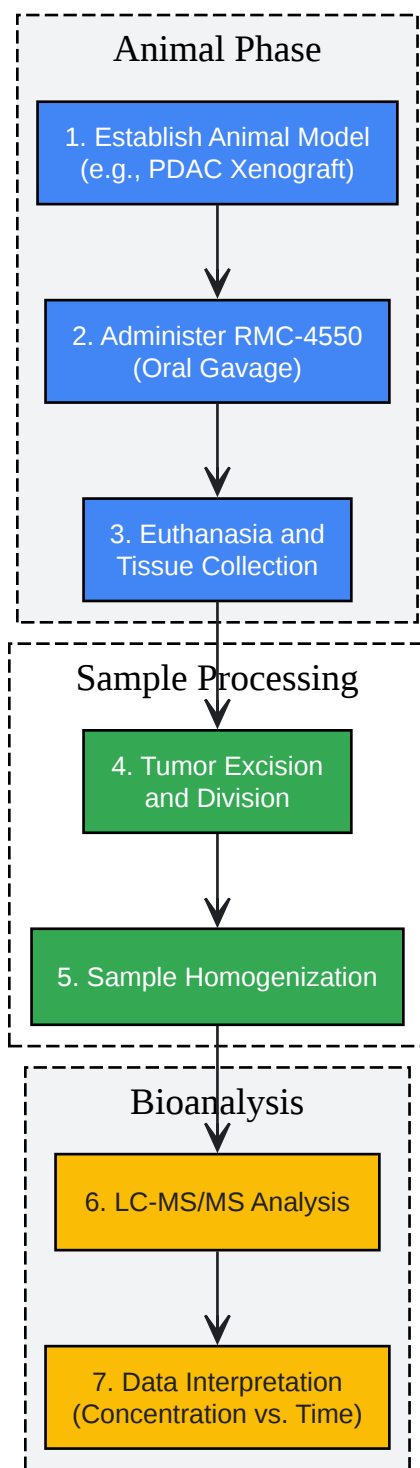
SHP2-Mediated RAS/MAPK Signaling Pathway



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Caption: SHP2's role in the RAS/MAPK signaling cascade and the inhibitory action of **RMC-4550**.

Experimental Workflow for In Vivo Pharmacokinetic Assessment



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